An In-depth Technical Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
An In-depth Technical Guide to (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Introduction: A Chiral Scaffold for Advanced Pharmaceutical Design
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a specialized chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a non-proteinogenic β-amino acid, its structure offers a unique scaffold that diverges from the canonical α-amino acids, providing chemists with a tool to design novel peptides, peptidomimetics, and small molecule drug candidates with enhanced stability and unique conformational properties. The presence of a 4-nitrophenyl group offers a versatile chemical handle for further modification or for use as a key pharmacophoric element. Its stereospecific (S)-configuration is crucial for enabling precise, stereoselective interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, intended for researchers and professionals in drug development.
Section 1: Core Physicochemical Properties
The fundamental properties of a compound dictate its handling, formulation, and reactivity. (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a solid material whose characteristics are summarized below.
Chemical Structure
Caption: Structure of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 270062-87-8 | [2][3][4] |
| Alternate CAS | 331763-77-0 | [5][6] |
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | [2][6] |
| Molecular Weight | 260.67 g/mol | [1][2][6] |
| Appearance | Solid (form not specified) | [2] |
| Boiling Point | 430.2°C at 760 mmHg (Predicted, free base) | [2] |
| pKa | 3.70 ± 0.10 (Predicted, carboxylic acid) | [2] |
| Storage | 2-8°C, protect from light. Incompatible with oxidizing agents. | [2][7] |
Note on CAS Numbers: Multiple CAS numbers are listed by suppliers. Researchers should verify the specific batch information. 270062-87-8 is the most frequently cited for the hydrochloride salt.
Section 2: Synthesis and Purification
The synthesis of this chiral building block demands precise control over stereochemistry to prevent racemization. The primary strategies involve the stereoselective reduction of a precursor or the resolution of a racemic mixture. The hydrochloride salt is then formed in a final step to improve handling and stability.
Synthetic Workflow Overview
A common and effective approach is the asymmetric reduction of a corresponding keto-acid or the reduction of a protected amino acid precursor. Catalytic hydrogenation is favored for its high yield and stereochemical fidelity.
Caption: General workflow for the synthesis and purification of the target compound.
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol outlines a laboratory-scale synthesis based on methods adapted from common industrial practices for similar compounds.[1] The rationale for using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is its efficiency and the relatively mild conditions required, which help preserve the enantiomeric integrity of the chiral center.
Materials:
-
(S)-2-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)but-3-enoic acid (precursor)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 4M solution in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Catalyst Suspension: In a hydrogenation vessel, suspend 10% Pd/C (5 mol%) in anhydrous THF.
-
Substrate Addition: Add the precursor (1.0 eq) to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Catalyst Removal: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the Boc-protected amine as an oil or solid.
-
Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of 1,4-dioxane. Add 4M HCl in dioxane (3-4 eq) dropwise at 0°C.
-
Precipitation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt will precipitate.
-
Isolation: Add diethyl ether to facilitate complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove residual impurities. Dry the product under vacuum to yield (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride. Purity should be assessed at ≥95% by HPLC.[1]
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data Interpretation
While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the molecule's structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -COOH Proton | 10-12 ppm (broad singlet) | Highly deshielded acidic proton.[8] |
| Aromatic Protons | ~8.2 ppm (d) and ~7.5 ppm (d) | Protons on the nitro-substituted benzene ring, appearing as two distinct doublets due to the AA'BB' system. | |
| -CH(NH₃⁺)- | ~4.0-4.5 ppm (m) | Proton at the chiral center, adjacent to the ammonium group. | |
| -CH₂-COOH | ~2.5-2.8 ppm (m) | Diastereotopic protons adjacent to the chiral center and the carboxylic acid. | |
| -CH₂-Ar | ~2.9-3.2 ppm (m) | Diastereotopic benzylic protons. | |
| ¹³C NMR | -COOH Carbon | ~170-180 ppm | Carbonyl carbon of the carboxylic acid.[8] |
| Aromatic Carbons | ~124 ppm, ~130 ppm, ~147 ppm (C-NO₂), ~148 ppm (C-ipso) | Carbons of the 4-nitrophenyl group. | |
| -CH(NH₃⁺)- | ~45-55 ppm | Chiral carbon attached to the nitrogen. | |
| -CH₂- | ~35-45 ppm | Aliphatic methylene carbons. | |
| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid.[8] |
| N-H Stretch | ~3000 cm⁻¹ (broad) | Stretching of the ammonium (NH₃⁺) group. | |
| C=O Stretch | ~1710 cm⁻¹ | Carbonyl stretch of the carboxylic acid.[8] | |
| NO₂ Stretch | ~1520 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. |
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
Instrumentation & Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of the compound in a water/acetonitrile mixture (e.g., 1 mg/mL).
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Section 4: Applications in Research and Development
The utility of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride stems from its unique structural features, making it a valuable intermediate in medicinal chemistry.
Role as a Pharmaceutical Building Block
Caption: Key structural features and their contribution to drug design.
-
Peptide Modification: Incorporation of this β-amino acid into a peptide chain disrupts the natural α-amino acid backbone. This modification can render the resulting peptidomimetic resistant to degradation by proteases, thereby increasing its in vivo half-life.
-
Drug Discovery: The compound serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] The nitro group is particularly useful as it can be easily reduced to an amine, which can then be functionalized through amide bond formation, reductive amination, or other coupling reactions to build molecular complexity.
-
Chiral Synthesis: As a resolved, enantiomerically pure compound, it allows for the direct synthesis of stereospecific drug candidates, avoiding the need for costly chiral resolution steps later in the synthetic sequence.[1]
Section 5: Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
Safety and Handling:
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Combustion Products: Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[2] Protect from light.
-
Stability: The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.
References
-
LookChem. (n.d.). (S)-3-AMINO-4-(4-NITROPHENYL)BUTANOIC ACID HYDROCHLORIDE. Retrieved January 6, 2026, from [Link]
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Chem-Space. (n.d.). (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride. Retrieved January 6, 2026, from [Link]
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CRO SPLENDID LAB. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, hydrochloride. Retrieved January 6, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-(S)-3-Amino-4-(4-nitrophenyl)butyric Acid: Your Key to Advanced Peptide Synthesis and Drug Discovery. Retrieved January 6, 2026, from [Link]
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Pharmaffiliates. (n.d.). (S)-3-Amino-4-(4-nitrophenyl)butanoic acid, HCl. Retrieved January 6, 2026, from [Link]
-
Reagentia. (n.d.). (S)-3-AMINO-4-(4-NITROPHENYL)BUTANOIC ACID HYDROCHLORIDE (CAS/ID No. 270062-87-8). Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 6, 2026, from [Link]
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